1-Bromo-4-(isobutylsulfonyl)benzene

Description

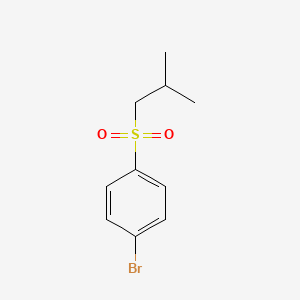

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKROCKAQCTYPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718416 | |

| Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856060-51-0 | |

| Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Isobutylsulfonyl Benzene and Analogous Structures

Direct Synthesis Approaches to Aryl Sulfones

Direct synthesis approaches aim to construct the aryl sulfone moiety on a pre-functionalized benzene (B151609) ring. These methods often involve the formation of the carbon-sulfur bond as a key step.

Functionalization of Bromobenzene Precursors with Sulfur-Containing Moieties

A common strategy for the synthesis of 1-bromo-4-(isobutylsulfonyl)benzene involves starting with a brominated benzene derivative and introducing the isobutylsulfonyl group. This can be achieved through various methods, including classical electrophilic substitution reactions.

The Friedel-Crafts sulfonylation is a well-established method for the formation of aryl sulfones. In this approach, bromobenzene can be reacted with a suitable isobutylsulfonylating agent, such as isobutylsulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism. The sulfonyl group is a deactivating group and a meta-director. However, the bromine atom is an ortho-, para-directing deactivator. The regiochemical outcome of the reaction is therefore dependent on the reaction conditions and the relative directing effects of the two substituents. To favor the formation of the para-isomer, steric hindrance at the ortho positions of bromobenzene can be exploited.

Table 1: Illustrative Reaction Conditions for Electrophilic Sulfonylation of Bromobenzene

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |

| Bromobenzene | Isobutylsulfonyl chloride | AlCl₃ | Dichloromethane | 0 °C to rt | This compound |

Note: This table represents a general synthetic approach. Specific yields and optimal conditions would require experimental validation.

A more recent and sustainable approach to the synthesis of aryl sulfones involves the oxidative coupling of arylhydrazines with sulfinates. This method offers an alternative to traditional methods that may use harsh conditions or generate significant waste. In a typical reaction, an arylhydrazine is coupled with a sodium sulfinate in the presence of a catalyst and an oxidant. For the synthesis of a bromo-substituted aryl sulfone, a brominated arylhydrazine would be a suitable starting material. For instance, 4-bromophenylhydrazine could be coupled with sodium isobutylsulfinate. Visible-light-driven, polyoxometalate-catalyzed systems have been shown to be effective for this transformation, using oxygen as a green oxidant. rsc.orgrsc.orgchemrxiv.org This method demonstrates good functional group compatibility. rsc.orgrsc.orgchemrxiv.org

Bromination of Isobutylsulfonylbenzene Systems

An alternative synthetic strategy begins with isobutylsulfonylbenzene, which can be prepared through the Friedel-Crafts sulfonylation of benzene with isobutylsulfonyl chloride. The subsequent step involves the selective bromination of the sulfonylated aromatic ring.

The isobutylsulfonyl group is a deactivating, meta-directing substituent on the benzene ring. This directing effect is a consequence of the electron-withdrawing nature of the sulfonyl group, which destabilizes the arenium ion intermediates for ortho and para attack more than for meta attack. Therefore, the electrophilic bromination of isobutylsulfonylbenzene is expected to yield primarily the 3-bromo-isomer (meta-bromination).

To achieve the desired 4-bromo-isomer (para-bromination), alternative strategies or more specialized brominating agents that can override the inherent directing effect may be necessary. However, direct bromination of isobutylsulfonylbenzene with common electrophilic brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) will predominantly lead to the meta-substituted product.

Table 2: Predicted Products of Electrophilic Bromination of Isobutylsulfonylbenzene

| Starting Material | Brominating Agent | Catalyst | Predicted Major Product | Predicted Minor Products |

| Isobutylsulfonylbenzene | Br₂ | FeBr₃ | 1-Bromo-3-(isobutylsulfonyl)benzene | 1-Bromo-2-(isobutylsulfonyl)benzene, this compound |

Note: The product distribution is a prediction based on electronic effects. Actual ratios would depend on experimental conditions.

Oxidative bromination offers a pathway to generate electrophilic bromine species in situ, often under milder conditions than traditional methods. These methods typically involve the oxidation of a bromide source, such as sodium bromide, in the presence of an oxidizing agent. For deactivated aromatic rings like isobutylsulfonylbenzene, harsher conditions or more potent brominating systems may be required.

One approach involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. The acid protonates NBS, increasing its electrophilicity and allowing for the bromination of deactivated rings. The mechanism involves the generation of a highly reactive brominating species that can attack the electron-deficient aromatic ring. The regioselectivity will still be governed by the deactivating nature of the sulfonyl group, favoring meta-substitution.

Another strategy could involve the use of a bromide salt in conjunction with a strong oxidant like sodium periodate in an acidic medium. This system generates molecular bromine in situ, which then participates in the electrophilic aromatic substitution. The mechanism proceeds through the formation of an arenium ion intermediate, which is then deprotonated to restore aromaticity.

Alternative Pathways for Alkyl Aryl Sulfone Assembly

The synthesis of alkyl aryl sulfones, including structures analogous to this compound, is a cornerstone of medicinal and materials chemistry. Beyond direct sulfonylation, several alternative strategies offer versatile and efficient routes to these important structural motifs. These methods often involve the formation of the crucial carbon-sulfur bond or the oxidation of a pre-existing sulfur linkage to achieve the desired sulfone moiety.

Oxidation of Aryl Alkyl Sulfides as a Precursor Strategy

One of the most traditional and frequently employed methods for preparing alkyl aryl sulfones is the oxidation of the corresponding aryl alkyl sulfides. tandfonline.comthieme-connect.com This approach is advantageous due to the relative ease of synthesizing the sulfide precursors and the reliability of the subsequent oxidation step. The underlying principle involves the conversion of the divalent sulfide to the hexavalent sulfone by introducing two oxygen atoms to the sulfur center.

The initial oxidation of a sulfide yields a sulfoxide, which can then undergo further oxidation to the sulfone. tandfonline.com This second oxidation step typically requires more forcing conditions than the first. tandfonline.com A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups within the molecule and the desired level of selectivity. tandfonline.comresearchgate.net

Common laboratory reagents for this purpose include:

Peracids: Such as meta-chloroperoxybenzoic acid (m-CPBA).

Potassium Permanganate (KMnO₄): Often used in a biphasic system. tandfonline.com

Oxone®: A stable and versatile oxidant composed of potassium hydrogen persulfate. tandfonline.com

Metal Catalysts: Systems like tetra-n-propylammonium perruthenate or ruthenium trichloride with periodate can be used for catalytic oxidations. tandfonline.com

Electrochemical Oxidation: An environmentally conscious method where diaryl sulfides and aryl alkyl sulfides are oxidized to sulfones under electrochemical conditions, with the oxygen atoms being derived from water. acs.org

For the specific synthesis of this compound, this strategy would commence with the preparation of 1-bromo-4-(isobutylthio)benzene, which would then be subjected to oxidation using one of the aforementioned reagents to yield the final sulfone product.

| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Peracids (e.g., m-CPBA) | Organic solvent (e.g., CH₂Cl₂) | tandfonline.com |

| Potassium Permanganate (KMnO₄) | Biphasic system (e.g., CH₂Cl₂/H₂O) | tandfonline.com |

| Oxone® (Potassium hydrogen persulfate) | Aqueous acetone or other polar solvents | tandfonline.com |

| Electrochemical Oxidation | Methanol (MeOH), constant current (10 or 20 mA) | acs.org |

| Ruthenium trichloride / Periodate | Catalytic RuCl₃ with a stoichiometric oxidant | tandfonline.com |

Reactions of Sulfinic Acid Salts with Diverse Coupling Partners (e.g., Boronic Acids, Aryl Halides)

The formation of the aryl-sulfur bond via cross-coupling reactions represents a powerful and versatile strategy for assembling alkyl aryl sulfones. In these methods, salts of sulfinic acids (R-SO₂Na or R-SO₂K) serve as the sulfonyl group donor, which are coupled with various aryl partners.

Coupling with Aryl Halides:

The coupling of sulfinic acid salts with aryl halides is a prominent method for sulfone synthesis. This transformation is typically catalyzed by transition metals, most notably copper and palladium.

Copper-Catalyzed Reactions: Copper(I) iodide (CuI) has been effectively used to catalyze the coupling of aryl halides with sulfinic acid salts. The addition of ligands, such as L-proline, can promote the reaction, allowing it to proceed at moderate temperatures (80-95 °C) in solvents like DMSO. nih.gov This method demonstrates good tolerance for a variety of functional groups. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts, in conjunction with specific ligands like Xantphos, are also highly effective. acs.org These reactions can couple a wide range of aryl and vinyl halides or triflates with sulfinic acid salts to produce unsymmetrical diaryl and aryl vinyl sulfones in good to excellent yields. acs.org The presence of additives like tetrabutylammonium chloride (ⁿBu₄NCl) can significantly influence the reaction's success. acs.org

Coupling with Boronic Acids:

Arylboronic acids are another class of excellent coupling partners for sulfinic acid salts. These reactions, often referred to as Chan-Evans-Lam type couplings, provide a mild and efficient route to diaryl and alkyl aryl sulfones.

Copper-Catalyzed Reactions: A general method involves the use of a copper catalyst, such as copper(II) acetate, often in the presence of a ligand like 1,10-phenanthroline. researchgate.netacs.org These reactions can be performed under relatively mild conditions and tolerate a broad spectrum of functional groups on the arylboronic acid, including amides, aldehydes, and halides. researchgate.net

To synthesize a molecule like this compound using these methods, one could couple isobutylsulfinic acid sodium salt with 1,4-dibromobenzene using a suitable palladium or copper catalyst. Alternatively, 4-bromophenylboronic acid could be coupled with isobutylsulfinic acid sodium salt.

| Coupling Partners | Catalyst/Ligand System | General Conditions | Reference |

|---|---|---|---|

| Aryl Halide + Sulfinic Acid Salt | CuI / L-proline | DMSO, 80-95 °C | nih.gov |

| Aryl Halide/Triflate + Sulfinic Acid Salt | Pd₂(dba)₃ / Xantphos | Toluene, 80-120 °C, often with ⁿBu₄NCl | acs.org |

| Arylboronic Acid + Sulfinic Acid Salt | Cu(OAc)₂ / 1,10-phenanthroline | DCM/DMSO, 40 °C, O₂ atmosphere | researchgate.net |

| Arylboronic Acid + Arylsulfonyl Chloride | Palladium(II) catalyst | - | chemrevlett.com |

Utility of N-Arylsulfonyl Hydroxylamines in Alkyl Aryl Sulfone Synthesis

A more recent and innovative approach to synthesizing alkyl aryl sulfones involves the use of N-arylsulfonyl hydroxylamines as precursors. nih.govnih.gov This method provides an efficient pathway to various sulfone structures under mild reaction conditions using readily available starting materials. researchgate.net

The proposed mechanism suggests that under basic conditions, the N-arylsulfonyl hydroxylamine decomposes to form an arylsulfinate anion. nih.gov This in-situ generated sulfinate then participates in a Michael addition reaction with an electron-deficient alkene (such as an acrylate or acrylonitrile) to afford the corresponding alkyl aryl sulfone in good yields. nih.govresearchgate.net

This reaction has been shown to be effective for N-arylsulfonyl hydroxylamines bearing both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov The process is noted for its simplicity and high atom economy. nih.gov

| N-Arylsulfonyl Hydroxylamine | Alkene Partner | Base | Yield |

|---|---|---|---|

| N-Phenylsulfonyl hydroxylamine | Methyl acrylate | Et₃N | Good |

| N-(4-Methylphenylsulfonyl) hydroxylamine | Acrylonitrile | Et₃N | Good |

| N-(4-Chlorophenylsulfonyl) hydroxylamine | Ethyl acrylate | Et₃N | Good |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Isobutylsulfonyl Benzene

Reactivity Profile of the Bromine Moiety on the Aromatic Ring

The bromine atom attached to the aromatic ring of 1-bromo-4-(isobutylsulfonyl)benzene is a key site for various chemical transformations. Its reactivity is significantly influenced by the electronic properties of the isobutylsulfonyl group.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. byjus.comlibretexts.orgpressbooks.pub The isobutylsulfonyl group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. wikipedia.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case in this molecule. byjus.compressbooks.pub

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. libretexts.orgpressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of the electron-withdrawing sulfonyl group. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The scope of nucleophiles that can participate in SNAr reactions with this compound is broad and includes:

Oxygen nucleophiles: such as methoxide (B1231860) and hydroxide (B78521) ions. byjus.com

Nitrogen nucleophiles: including ammonia, primary and secondary amines. byjus.comacsgcipr.org

Sulfur nucleophiles: like thiols and their corresponding thiolates. byjus.com

The reactivity of aryl halides in SNAr reactions follows the order F > Cl ≈ Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the ipso-carbon more electrophilic. wikipedia.org

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. fiveable.me The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of the reaction. libretexts.org In this compound, both the bromine atom and the isobutylsulfonyl group influence the position of further substitution.

Isobutylsulfonyl Group: The isobutylsulfonyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This deactivation is due to the strong inductive effect of the sulfonyl group. Deactivating groups are typically meta-directors. libretexts.orgorganicchemistrytutor.comyoutube.com

Bromine Atom: Halogens, including bromine, are also deactivating groups due to their inductive electron withdrawal. libretexts.org However, they are an exception to the general rule and are ortho-, para-directors. libretexts.orgorganicchemistrytutor.comyoutube.com This is because the lone pairs on the halogen can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

When both an activating/ortho-, para-directing group and a deactivating/meta-directing group are present on the ring, the activating group generally controls the regioselectivity. However, in the case of this compound, both substituents are deactivating. The directing effects are therefore a combination of the ortho-, para-directing nature of the bromine and the meta-directing nature of the isobutylsulfonyl group. The outcome of an electrophilic substitution reaction on this molecule would depend on the specific reaction conditions and the nature of the electrophile, with potential for a mixture of products.

The bromine atom of this compound can be utilized to form organometallic reagents, which are powerful nucleophiles in organic synthesis. youtube.com

Grignard Reagents: These are formed by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edumnstate.eduadichemistry.com The formation of the Grignard reagent from this compound would involve the insertion of magnesium into the carbon-bromine bond. wisc.edu This process reverses the polarity of the carbon atom, making it nucleophilic. adichemistry.com Grignard reagents are highly reactive and can participate in a wide range of reactions, including the formation of new carbon-carbon bonds by reacting with carbonyl compounds. mnstate.edu

Organolithium Species: These can also be prepared from aryl halides, often through metal-halogen exchange with an alkyllithium reagent. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com

The reactivity of these organometallic intermediates is characterized by their nucleophilic and basic nature. youtube.com They react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. wisc.edumnstate.edu However, their high basicity also means they are incompatible with acidic functional groups. youtube.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for these reactions.

One important example is the Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgresearchgate.net The reaction allows for the formation of arylalkynes while retaining other functional groups on the molecule, such as the isobutylsulfonyl group. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl > F. libretexts.org

The ability to perform these cross-coupling reactions selectively in the presence of other functional groups is a significant advantage in the synthesis of complex molecules. The isobutylsulfonyl group is generally stable under the conditions of many palladium-catalyzed coupling reactions.

Transformations and Influence of the Isobutylsulfonyl Group

The isobutylsulfonyl group is not merely a spectator in the reactivity of the molecule; it can also undergo its own set of transformations.

The sulfonyl group itself can be the site of chemical reactions, most notably reductive desulfonylation. wikipedia.org This process involves the cleavage of a carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org Reductive desulfonylation is typically achieved using strong reducing agents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org The mechanism often involves the formation of a radical intermediate. wikipedia.org

In some cases, the sulfonyl group can be cleaved under photocatalytic conditions using quantum dots. nih.gov It has also been shown that aryl sulfones can be reduced to the corresponding arenes using a cobalt-NHC complex as a catalyst. researchgate.net

Electronic and Steric Directing Effects of the Sulfonyl Group on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of the isobutylsulfonyl group (-SO₂CH₂CH(CH₃)₂). The sulfonyl group is a powerful electron-withdrawing group, which has a profound impact on the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org

Electronic Effects:

The isobutylsulfonyl group deactivates the benzene ring towards electrophilic attack. This deactivation stems from the strong inductive and resonance effects of the sulfonyl moiety. The sulfur atom, in its high oxidation state (+6), is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework (inductive effect). Furthermore, the sulfonyl group can participate in resonance, delocalizing the pi-electrons of the benzene ring onto the oxygen atoms of the sulfonyl group. This resonance-based electron withdrawal further reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

Due to these strong electron-withdrawing properties, the isobutylsulfonyl group acts as a meta-director for electrophilic aromatic substitution. wikipedia.orglibretexts.org The deactivating nature of the sulfonyl group is most pronounced at the ortho and para positions relative to it. This can be rationalized by examining the resonance structures of the arenium ion intermediate formed during electrophilic attack. When the electrophile attacks the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonyl group, which is a highly destabilizing arrangement. In contrast, attack at the meta position avoids this direct destabilization, making the meta-pathway energetically more favorable.

Steric Effects:

The isobutyl group, with its branched alkyl structure, introduces steric hindrance around the sulfonyl group. While the sulfonyl group itself is bulky, the isobutyl substituent further increases the steric demand in its vicinity. numberanalytics.commasterorganicchemistry.com This steric bulk can influence the regioselectivity of reactions by hindering the approach of reactants to the positions ortho to the sulfonyl group. However, in the case of this compound, the primary directing influence is the strong electronic meta-directing effect of the sulfonyl group. The steric hindrance from the isobutyl group might play a secondary role, potentially influencing the ratio of products if multiple meta positions were available for attack. In electrophilic aromatic substitution reactions, the approach of the electrophile to the positions ortho to the bromine (and meta to the sulfonyl group) would be less sterically hindered compared to the positions ortho to the bulky isobutylsulfonyl group.

Mechanistic Elucidation of Key Synthetic and Transformation Pathways

The transformation of this compound can proceed through various mechanistic pathways, including those involving transition states in catalyzed reactions, as well as radical and ionic intermediates.

Transition State Analysis in Catalyzed Reactions

While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, we can infer potential mechanistic details from related systems. Catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), are common for aryl bromides and could be applied to this compound.

In a hypothetical palladium-catalyzed cross-coupling reaction, the mechanism would involve a series of steps, each with its own transition state:

Oxidative Addition: The catalytic cycle would likely initiate with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. The transition state for this step would involve the interaction of the palladium center with the carbon and bromine atoms of the C-Br bond. The electron-withdrawing nature of the isobutylsulfonyl group would likely make the aryl bromide more susceptible to oxidative addition.

Transmetalation: Following oxidative addition, a transmetalation step would occur where an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center. The transition state for this step would be a bridged species involving both metals and the transferring organic group.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. The transition state for this step involves the simultaneous breaking of the two palladium-carbon bonds and the formation of the new carbon-carbon bond.

Computational studies on related aryl sulfones in catalyzed reactions can provide insights into the energies and geometries of these transition states. For instance, density functional theory (DFT) calculations are a powerful tool to model the potential energy surface of a reaction, locate transition states, and predict reaction barriers. Such analyses for reactions of this compound would be invaluable for understanding the kinetics and mechanism of its transformations.

Radical and Ionic Pathway Investigations

Ionic Pathways:

The most common ionic pathways for this compound involve electrophilic aromatic substitution, as discussed in section 3.2.2. The mechanism proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. msu.edukhanacademy.org

The general mechanism for electrophilic aromatic substitution is a two-step process:

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a covalent bond and a resonance-stabilized carbocation. The rate-determining step is typically the formation of this arenium ion.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substitution product.

In the case of this compound, the strong deactivating effect of the isobutylsulfonyl group would make the initial attack by an electrophile slower compared to benzene. The arenium ion intermediate would be destabilized by the electron-withdrawing sulfonyl group, leading to a higher activation energy for the reaction.

Radical Pathways:

This compound can also participate in reactions proceeding through radical intermediates. The C-Br bond can be cleaved homolytically under certain conditions, such as exposure to UV light or in the presence of radical initiators, to generate an aryl radical. ucsb.edulibretexts.orgtransformationtutoring.com

Aryl radicals are highly reactive species that can undergo various transformations:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor molecule to form 1-(isobutylsulfonyl)benzene.

Addition to π Systems: The radical can add to double or triple bonds, initiating radical polymerization or other radical addition reactions.

Radical Coupling: Two aryl radicals can couple to form a biphenyl (B1667301) derivative.

Furthermore, radical substitution reactions at the benzylic position of the isobutyl group are also a possibility, although the aromatic C-Br bond is generally more susceptible to radical reactions. Radical bromination of the isobutyl group would likely require specific conditions that favor alkyl C-H bond cleavage over aryl C-Br bond cleavage. youtube.com

Investigations into the competition between ionic and radical pathways are crucial for controlling the outcome of reactions involving this compound. The choice of reagents, reaction conditions (e.g., temperature, light), and the presence of catalysts or initiators can selectively favor one pathway over the other.

Spectroscopic Characterization and Advanced Computational Studies in Research on 1 Bromo 4 Isobutylsulfonyl Benzene

Application of Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for the detailed analysis of molecular structure, bonding, and electronic environments. For 1-Bromo-4-(isobutylsulfonyl)benzene, a multi-technique approach provides a complete picture of its characteristics.

The sulfonyl group (–SO₂–) exhibits strong and characteristic asymmetric and symmetric stretching vibrations. For sulfones, these are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively chemicalbook.com. The presence of the isobutyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric) for the methyl groups, with the latter often appearing as a characteristic doublet for the isopropyl moiety within the isobutyl group.

The benzene (B151609) ring substitution pattern also gives rise to specific bands. A 1,4-disubstituted (para) benzene ring typically shows strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the far-infrared region, generally between 650 and 510 cm⁻¹ nih.govnist.gov.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Source/Analogy |

| Sulfonyl (SO₂) asymmetric stretch | 1350 - 1300 | Strong | chemicalbook.com |

| Sulfonyl (SO₂) symmetric stretch | 1160 - 1120 | Strong | chemicalbook.com |

| C-H (aromatic) stretch | 3100 - 3000 | Medium | General |

| C-H (aliphatic) stretch | 2960 - 2870 | Strong | General |

| C=C (aromatic) stretch | 1600 - 1450 | Medium-Weak | General |

| C-H (aliphatic) bend | 1470 - 1370 | Medium | General |

| C-H (aromatic) out-of-plane bend | 850 - 800 | Strong | General |

| C-Br stretch | 650 - 510 | Strong | nih.govnist.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and isobutyl protons. The aromatic protons, being in a 1,4-disubstituted pattern, would likely appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm), a pattern characteristic of an AA'BB' spin system. The protons of the isobutyl group would exhibit more complex splitting patterns. The methylene (B1212753) (–CH₂–) protons adjacent to the sulfonyl group would be deshielded and appear as a doublet. The methine (–CH–) proton would be a multiplet, and the two methyl (–CH₃) groups would appear as a doublet in the most upfield region.

In the ¹³C NMR spectrum, four distinct signals are expected for the aromatic carbons, with the carbon attached to the bromine and the carbon attached to the sulfonyl group being the most deshielded. The isobutyl group would show three separate signals for the methylene, methine, and methyl carbons. Data from the closely related compound, 4-bromophenyl methyl sulfone, shows aromatic proton signals around δ 7.8-8.0 ppm and a methyl signal around δ 3.1 ppm researchgate.net.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) | Multiplicity |

| Aromatic CH (ortho to SO₂) | 7.8 - 8.0 | 128 - 130 | d |

| Aromatic CH (ortho to Br) | 7.6 - 7.8 | 132 - 134 | d |

| Aromatic C-SO₂ | - | 138 - 142 | s |

| Aromatic C-Br | - | 125 - 128 | s |

| SO₂-CH₂ | ~3.1 | ~60 | d |

| CH(CH₃)₂ | ~2.1 | ~28 | m |

| CH(CH₃)₂ | ~1.0 | ~22 | d |

Note: These are estimated values based on analogous structures and general substituent effects.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the principal absorptions are due to π → π* transitions within the benzene ring.

The benzene chromophore typically exhibits three absorption bands: the E₁ band around 184 nm, the E₂ band around 204 nm, and the B-band around 256 nm. Substitution on the benzene ring can cause bathochromic (to longer wavelength) and hyperchromic (increase in absorption intensity) shifts of these bands. The sulfonyl group, being an electron-withdrawing group, and the bromine atom can both influence the electronic transitions. Studies on substituted phenyl sulfones have shown that the electronic spectra are sensitive to the nature and position of the substituents, which can affect the resonance between the sulfone group and the aromatic ring nih.govresearchgate.net. It is expected that this compound would show a primary absorption band in the 220-240 nm range and a weaker, fine-structured secondary band at longer wavelengths.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from the fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak would be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S bond and the S-C bond of the isobutyl group. The loss of the isobutyl group (C₄H₉) would result in a significant fragment. Another likely fragmentation is the loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfones. Alpha-cleavage next to the sulfonyl group is also a possibility.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ⁷⁹Br) | Description |

| [M]⁺ | 276 | Molecular ion |

| [M+2]⁺ | 278 | Isotopic peak for ⁸¹Br |

| [M - C₄H₉]⁺ | 219 | Loss of the isobutyl radical |

| [M - SO₂]⁺ | 212 | Loss of sulfur dioxide |

| [C₆H₄Br]⁺ | 155 | Bromophenyl cation |

| [C₄H₉]⁺ | 57 | Isobutyl cation |

Computational Chemistry Approaches for Predictive and Interpretive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool in chemical research, offering predictive power and a deeper understanding of molecular properties that can complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can be employed to predict a variety of properties, including optimized molecular geometry, vibrational frequencies (for comparison with FT-IR and Raman spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Research on related compounds, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, has demonstrated the utility of DFT in complementing experimental data by providing calculated IR and NMR spectra nih.gov. For sulfones, DFT calculations can elucidate the conformational preferences of the alkyl group and the electronic effects of the sulfonyl and bromo substituents on the benzene ring. The calculated bond lengths, bond angles, and dihedral angles can provide a detailed three-dimensional picture of the molecule. Furthermore, the calculated HOMO-LUMO energy gap is a key parameter in understanding the chemical reactivity and the electronic absorption properties of the molecule.

Table 4: Molecular Properties of this compound Amenable to DFT Calculation

| Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Allows for assignment of experimental IR and Raman bands. |

| ¹H and ¹³C NMR Chemical Shifts | Aids in the interpretation and assignment of experimental NMR spectra. |

| HOMO/LUMO Energies | Relates to electronic transitions (UV-Vis) and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions and predicts sites for electrophilic and nucleophilic attack. |

Density Functional Theory (DFT) Calculations for Molecular Properties

Optimization of Molecular Geometry and Electronic Structure

No published studies were found that report the optimized molecular geometry and electronic structure of this compound. Such a study would typically involve quantum chemical calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

There is no available research detailing the theoretical prediction of vibrational frequencies (for IR and Raman spectroscopy) or NMR chemical shifts for this compound. These predictions are valuable for interpreting experimental spectra.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energetics

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, have not been reported in the scientific literature. This analysis is crucial for understanding the compound's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

No studies presenting a Molecular Electrostatic Potential (MEP) surface analysis for this compound were identified. This computational tool is used to predict sites of electrophilic and nucleophilic attack.

Thermodynamic Property Calculations at Varying Conditions

Calculations of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for this compound under different temperature and pressure conditions are not available in the public domain.

Applications and Emerging Research Avenues of 1 Bromo 4 Isobutylsulfonyl Benzene

Contribution to Medicinal Chemistry and Pharmaceutical Research

The scaffold of 1-bromo-4-(isobutylsulfonyl)benzene is of significant interest in the field of medicinal chemistry. Its derivatives are being explored for their potential to treat a range of diseases, driven by the compound's ability to participate in various chemical reactions to form more complex molecules with specific biological activities.

The presence of the bromine atom and the isobutylsulfonyl group allows for the strategic design and synthesis of novel molecular frameworks. The bromine atom can be readily replaced or used in cross-coupling reactions to introduce new functional groups, while the sulfonyl group can influence the molecule's solubility, binding affinity, and metabolic stability. This adaptability makes this compound a key starting material for creating libraries of compounds for high-throughput screening and the discovery of new drug candidates.

The study of halogenated aryl sulfones, a class of compounds to which this compound belongs, is crucial for understanding how chemical structure relates to biological activity. Researchers systematically modify the structure of these compounds and evaluate the impact of these changes on their therapeutic effects. For instance, the position and nature of the halogen atom, as well as the type of sulfone substituent, can significantly alter a compound's potency and selectivity towards a specific biological target. This iterative process of synthesis and biological testing helps in the rational design of more effective and safer drugs.

This compound serves as a precursor for the synthesis of compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.

Anti-Cancer Research: Derivatives of this compound are being investigated for their ability to inhibit the growth of cancer cells. For example, certain derivatives have been shown to induce apoptosis (programmed cell death) in human breast cancer cells, highlighting their potential as therapeutic agents.

Anti-Inflammatory Research: Chronic inflammation is implicated in a variety of diseases. nih.gov Compounds derived from this compound are being explored for their anti-inflammatory properties. Research has focused on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB pathway. nih.gov For instance, a study identified a compound that showed significant anti-inflammatory effects by suppressing the activation of NF-κB. nih.gov

Antimicrobial Research: The need for new antimicrobial agents is a pressing global health challenge. Derivatives of this compound are being evaluated for their activity against various pathogens. Studies have shown that certain derivatives exhibit promising activity against Gram-positive bacteria. nih.gov For example, some carbazole (B46965) derivatives have demonstrated notable antimicrobial action against Staphylococcus aureus. nih.gov

| Therapeutic Area | Research Focus | Key Findings |

| Anti-Cancer | Induction of apoptosis in cancer cells | Derivatives have shown to reduce viability of human breast cancer cells. |

| Anti-Inflammatory | Inhibition of inflammatory pathways like NF-κB | A synthesized compound demonstrated significant anti-inflammatory effects. nih.gov |

| Antimicrobial | Activity against pathogenic bacteria | Derivatives have shown efficacy against Gram-positive bacteria like S. aureus. nih.govnih.gov |

Role in Agrochemical Development and Modulators

In the field of agriculture, this compound and its analogs are utilized as intermediates in the synthesis of new agrochemicals. biosynth.com The structural motifs present in this compound can be incorporated into molecules designed to act as pesticides, herbicides, or plant growth regulators. The stability of the aryl sulfone group makes it a desirable component in compounds intended for agricultural use. biosynth.com Researchers are exploring how modifications to this basic structure can lead to more effective and environmentally benign agrochemical products.

Utility in Materials Science and Polymer Chemistry

The reactivity of the bromo-functional group makes this compound a valuable component in the synthesis of novel polymers and advanced materials.

In materials science, this compound can be used as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers may possess unique thermal, mechanical, or optical properties due to the incorporation of the sulfonyl group and the aromatic ring. These materials could find applications in areas such as high-performance plastics, specialty coatings, and electronic components. The ability to precisely control the chemical structure of the polymer by starting with a well-defined building block like this compound is a key advantage in the design of new functional materials.

Precursor for Liquid Crystals and Conducting Polymers

There is no available scientific literature that describes the use of this compound in the synthesis or development of liquid crystals or conducting polymers. The unique combination of the bromo- functional group and the isobutylsulfonyl substituent could theoretically influence the electronic and structural properties required for such materials, but this has not been experimentally verified or reported.

Advanced Synthetic Precursor Applications

Similarly, the role of this compound as an advanced precursor in synthetic chemistry is not detailed in current research.

Development of New Synthetic Methodologies and Reagents

No studies have been found that utilize this compound in the development of novel synthetic methods or as a key reagent in new chemical transformations.

Model Compound for Studying Steric and Electronic Effects on Reactivity

There is no documented use of this compound as a model compound to investigate the interplay of steric hindrance from the isobutyl group and the electronic influence of the sulfonyl group on chemical reactivity. Such studies are fundamental to physical organic chemistry but have not been reported for this specific compound.

Challenges and Future Directions in Research on 1 Bromo 4 Isobutylsulfonyl Benzene

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of aryl sulfones often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A primary challenge in the synthesis of 1-Bromo-4-(isobutylsulfonyl)benzene is the development of sustainable and environmentally friendly methods that are both efficient and scalable.

Future research in this area should focus on several key strategies:

Green Solvents and Reagents: Exploring the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile organic compounds (VOCs). nih.gov Additionally, employing less toxic and more sustainable reagents is crucial.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or photochemical methods to drive reactions, potentially reducing reaction times and energy consumption. organic-chemistry.orgmdpi.com

A comparative look at traditional versus potential green synthetic approaches highlights the path forward:

| Synthetic Aspect | Traditional Methods | Future Sustainable Routes |

| Solvents | Chlorinated hydrocarbons, Aromatic hydrocarbons | Water, Ionic liquids, Deep eutectic solvents |

| Reagents | Stoichiometric strong acids/bases, Halogenating agents | Catalytic systems, Benign oxidizing agents (e.g., H₂O₂) |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation, Photochemistry |

| Byproducts | Significant inorganic and organic waste | Minimized waste through higher atom economy |

Discovery of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount for the selective and efficient synthesis of this compound. While various catalysts are known for the formation of aryl sulfone linkages, their application to this specific molecule needs to be explored.

Key areas for future investigation include:

Transition Metal Catalysis: Expanding the use of palladium, copper, and other transition metal catalysts for cross-coupling reactions to form the C-S bond. organic-chemistry.org Research should aim to identify catalysts that are not only highly active but also operate under mild conditions with low catalyst loading.

Organocatalysis: Exploring the potential of metal-free organocatalysts to promote the sulfonation reaction, which can offer advantages in terms of cost and toxicity.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, thereby improving the sustainability of the process.

The table below summarizes potential catalytic systems that could be adapted and optimized for the synthesis of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium-based | High efficiency and functional group tolerance in cross-coupling. organic-chemistry.org | Development of ligands to enhance activity and stability. |

| Copper-based | Lower cost compared to palladium, effective in C-S bond formation. organic-chemistry.org | Optimization of reaction conditions to prevent side reactions. |

| Organocatalysts | Metal-free, potentially lower toxicity and cost. | Design of novel catalysts with high selectivity. |

| Heterogeneous Catalysts | Ease of separation and reusability. | Improving catalyst lifetime and preventing leaching. |

In-depth Exploration of Reaction Mechanisms under Novel Conditions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and designing novel reaction conditions. For this compound, mechanistic studies are virtually nonexistent.

Future research should focus on:

Kinetic Studies: Performing detailed kinetic analyses to understand the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally.

Investigating reaction mechanisms under unconventional conditions, such as in flow reactors or under high pressure, could also unveil new synthetic possibilities and enhance process efficiency.

Investigation of Undiscovered Biological and Material Science Applications

The aryl sulfone motif is a privileged structure in drug discovery and a key component in high-performance polymers. However, the specific biological activities and material properties of this compound have yet to be reported.

Future research should be directed towards:

Biological Screening: Systematically screening the compound for a wide range of biological activities, including as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the bromo- and isobutylsulfonyl groups could impart unique pharmacological profiles.

Material Science Applications: Investigating its potential as a monomer or additive in the development of novel polymers. The sulfone group can enhance thermal stability and mechanical properties, while the bromo-substituent offers a site for further functionalization or polymerization. thieme-connect.com For instance, it could be explored as a precursor for flame-retardant materials or advanced engineering plastics.

Integration with High-Throughput Experimentation and Computational Design for Accelerated Discovery

To expedite the exploration of this compound and its derivatives, modern high-throughput and computational techniques are indispensable.

Future directions in this domain include:

High-Throughput Synthesis and Screening: Developing automated platforms for the rapid synthesis of a library of derivatives based on the this compound scaffold. This would enable the efficient screening for desired biological activities or material properties.

Computational Drug and Material Design: Utilizing computational tools to predict the properties of virtual derivatives. This can guide the selection of the most promising candidates for synthesis and experimental validation, saving time and resources. For example, molecular docking studies could predict potential biological targets, and quantum mechanical calculations could estimate material properties like thermal stability and electronic characteristics.

Q & A

Q. What are the standard methods for synthesizing 1-Bromo-4-(isobutylsulfonyl)benzene, and how is purity confirmed?

Synthesis typically involves sulfonation and bromination steps. The isobutylsulfonyl group is introduced via sulfonation of the benzene ring, followed by bromination at the para position. Purification is achieved through column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C NMR), infrared spectroscopy (IR) to identify functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹), and mass spectrometry (MS) to verify molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic proton environments and confirm substitution patterns. The bromine atom induces deshielding in adjacent protons.

- IR Spectroscopy : Identifies sulfonyl (S=O) and C-Br stretches (~550–650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.

- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms para substitution .

Q. How does the sulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitution to the para position. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine atom acts as a leaving group, enabling biaryl formation. Reaction optimization requires careful selection of ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies may arise from conformational isomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : To detect dynamic processes (e.g., restricted rotation of the sulfonyl group).

- Computational Modeling : Density functional theory (DFT) calculations predict NMR shifts and optimize geometry.

- Comparative Analysis : Benchmark against structurally characterized analogs (e.g., 1-Bromo-4-(cyclopropylsulfonyl)benzene) .

Q. What methodologies are used to evaluate the biological activity of this compound?

- In Vitro Assays : Antimicrobial activity via minimum inhibitory concentration (MIC) tests against bacterial/fungal strains. Anticancer potential is assessed through cytotoxicity assays (e.g., MTT) on cell lines.

- Molecular Docking : Predicts interactions with target proteins (e.g., enzymes involved in microbial proliferation).

- Toxicity Profiling : Evaluates selectivity using mammalian cell lines (e.g., HEK293) to identify therapeutic windows .

Q. How do structural analogs of this compound differ in reactivity and applications?

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Catalyst Tuning : Pd-based catalysts with electron-donating ligands improve cross-coupling efficiency.

- Temperature Control : Low temperatures (−78°C) minimize side reactions during bromination .

Methodological Notes

- Synthetic Challenges : Steric hindrance from the isobutyl group may require prolonged reaction times for complete conversion.

- Data Interpretation : Coupling constants in NMR (e.g., J values for aromatic protons) help distinguish substitution patterns.

- Safety Considerations : Handle bromine-containing intermediates in fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.